A Comprehensive Technical Guide to the Chemical Structure Elucidation of 5-(piperazin-1-yl)-1H-indole
A Comprehensive Technical Guide to the Chemical Structure Elucidation of 5-(piperazin-1-yl)-1H-indole
Foreword: The Significance of Structural Integrity in Drug Discovery
In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional architecture is not merely a procedural step but the very bedrock of its therapeutic potential and safety profile. The indole scaffold, a privileged structure in medicinal chemistry, and the piperazine moiety, a common pharmacophore, converge in 5-(piperazin-1-yl)-1H-indole to create a molecule of significant interest.[1][2] This guide provides an in-depth, technically-grounded framework for the elucidation of its chemical structure, intended for researchers, scientists, and professionals in drug development. Our approach emphasizes not just the "how" but the "why," fostering a deeper understanding of the analytical choices that ensure structural fidelity.
Foundational Strategy: An Integrated Spectroscopic and Crystallographic Approach
The definitive structural elucidation of 5-(piperazin-1-yl)-1H-indole necessitates a multi-pronged analytical strategy. No single technique can unequivocally determine the complete structure; rather, it is the synergistic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction that provides an unassailable confirmation of its atomic connectivity and spatial arrangement.
Our workflow is designed as a self-validating system, where the insights from one technique corroborate and refine the hypotheses drawn from another. This iterative process of data acquisition and interpretation is paramount to achieving scientific rigor.
Caption: A generalized workflow for the structural elucidation of 5-(piperazin-1-yl)-1H-indole.
Mass Spectrometry: Establishing the Molecular Blueprint
Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental composition of the synthesized compound.[3] High-resolution mass spectrometry (HRMS) is particularly crucial for providing an accurate mass measurement, which in turn allows for the confident determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]+ with minimal fragmentation.[3]
-
Analysis: The sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Interpretation: The resulting spectrum is analyzed for the m/z value of the most intense ion, which corresponds to the [M+H]+ ion. This value is then used to calculate the molecular formula.
Anticipated Fragmentation Patterns
While the primary goal of HRMS is to determine the molecular formula, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through controlled fragmentation of the parent ion. The piperazine ring is often the site of initial fragmentation.[3][4]
Table 1: Predicted Mass Spectrometry Data for 5-(piperazin-1-yl)-1H-indole
| Parameter | Expected Value | Rationale |
| Molecular Formula | C12H15N3 | |
| Monoisotopic Mass | 201.1266 | |
| [M+H]+ (HRMS) | 202.1339 | The most abundant ion expected in ESI-MS. |
| Key Fragment Ion 1 | ~130 | Loss of the piperazine moiety. |
| Key Fragment Ion 2 | ~85 | The piperazine fragment itself. |
NMR Spectroscopy: Unraveling the Molecular Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[5][6][7] A combination of one-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
1H NMR: A standard proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, and their coupling patterns.
-
13C NMR: A proton-decoupled carbon NMR spectrum is acquired to identify the number of unique carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different molecular fragments.
-
Caption: Key 2D NMR correlations for structure elucidation.
Predicted 1H and 13C NMR Data
The chemical shifts in the NMR spectra are highly dependent on the electronic environment of each nucleus. The electron-donating nature of the piperazine nitrogen will influence the chemical shifts of the indole protons.[6][8]
Table 2: Predicted 1H NMR Chemical Shifts for 5-(piperazin-1-yl)-1H-indole (in DMSO-d6)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indole) | ~10.8 | br s | - |
| H-2 | ~7.2 | t | ~2.5 |
| H-3 | ~6.3 | t | ~2.5 |
| H-4 | ~7.0 | d | ~1.8 |
| H-6 | ~6.8 | dd | ~8.5, 1.8 |
| H-7 | ~7.3 | d | ~8.5 |
| CH2 (piperazine) | ~3.1 | t | ~5.0 |
| CH2 (piperazine) | ~2.9 | t | ~5.0 |
| NH (piperazine) | ~2.7 | br s | - |
Table 3: Predicted 13C NMR Chemical Shifts for 5-(piperazin-1-yl)-1H-indole (in DMSO-d6)
| Carbon | Predicted δ (ppm) |
| C-2 | ~124 |
| C-3 | ~101 |
| C-3a | ~128 |
| C-4 | ~115 |
| C-5 | ~145 |
| C-6 | ~112 |
| C-7 | ~120 |
| C-7a | ~132 |
| C (piperazine) | ~50 |
| C (piperazine) | ~46 |
X-ray Crystallography: The Definitive Proof of Structure
While NMR and MS provide powerful evidence for the structure of 5-(piperazin-1-yl)-1H-indole, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure.[9][10] This technique determines the precise spatial arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
The successful acquisition of a crystal structure provides irrefutable evidence for the proposed atomic connectivity and conformation of 5-(piperazin-1-yl)-1H-indole.
Conclusion: A Unified Approach to Structural Certainty
The structural elucidation of 5-(piperazin-1-yl)-1H-indole is a testament to the power of a holistic and integrated analytical approach. By systematically employing high-resolution mass spectrometry, a suite of NMR spectroscopic techniques, and single-crystal X-ray diffraction, we can achieve an unequivocal and comprehensive understanding of its chemical structure. This rigorous characterization is fundamental to advancing its potential as a therapeutic agent and underscores the importance of analytical chemistry in the pursuit of novel medicines.
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